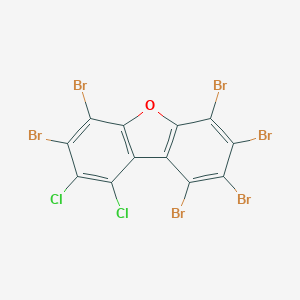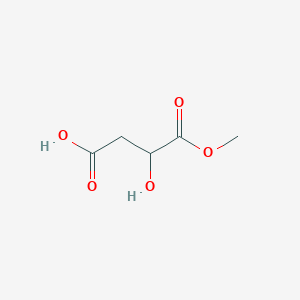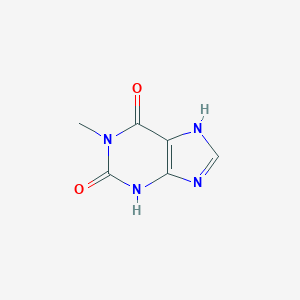
4'-叔丁基二甲基甲硅烷基-6-羟基雷洛昔芬
描述
Synthesis Analysis
The synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves key intermediate steps that leverage the Sonogashira coupling reaction and mercury(II)-catalyzed cyclization. Wen et al. (2018) detail an efficient synthesis pathway starting from 4-methoxybenzyl 2-bromo-4-methoxyphenyl sulfoxide, leading to Raloxifene via a four-step process with an overall yield of 33% (Wen et al., 2018).
Molecular Structure Analysis
Modifications to the 2-arylbenzothiophene core of Raloxifene, including the introduction of 4'-tert-Butyldimethylsilyl groups, influence its binding to the estrogen receptor and its in vitro activity. Grese et al. (1997) emphasize the importance of the 6-hydroxy and 4'-hydroxy substituents for receptor binding and activity, indicating that the structural modifications can significantly impact its biological efficacy (Grese et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving Raloxifene, including its sulfation and metabolism, are crucial for understanding its pharmacokinetics and pharmacodynamics. Studies by Falany et al. (2006) and Lim et al. (2012) provide insights into the sulfation of Raloxifene by cytosolic sulfotransferases and its metabolism by CYP3A4 to form various homodimers, respectively. These reactions are critical for its inactivation and elimination (Falany et al., 2006); (Lim et al., 2012).
Physical Properties Analysis
The physical properties of Raloxifene, such as solubility and bioavailability, are influenced by its molecular structure. Research by Bikiaris et al. (2009) on novel biodegradable polyesters for Raloxifene HCl loaded nanoparticles addresses its poor water solubility and bioavailability, proposing microemulsion systems for oral delivery to enhance these properties (Bikiaris et al., 2009).
Chemical Properties Analysis
Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is a key aspect of the chemical properties of Raloxifene derivatives. Corey and Venkateswarlu (1972) discuss the stability of these groups under various conditions, highlighting their utility in synthetic chemistry and their role in modifying the chemical properties of compounds like Raloxifene (Corey & Venkateswarlu, 1972).
科学研究应用
雷洛昔芬在骨质疏松症和乳腺癌预防中的应用
雷洛昔芬是一种选择性雌激素受体调节剂 (SERM),其在治疗绝经后妇女骨质疏松症和预防乳腺癌方面的应用已得到广泛研究。它在乳腺组织中作为雌激素拮抗剂,从而降低浸润性乳腺癌的风险,并在骨骼上作为雌激素激动剂,保持骨密度 (BMD) 并降低椎体骨折的风险。这种双重作用使雷洛昔芬成为绝经后妇女的宝贵选择,特别是那些乳腺癌和骨质疏松症风险增加的妇女。然而,它的使用与静脉血栓栓塞风险增加有关,这需要仔细选择和监测患者 (Hansdottir,2008);(Moen 和 Keating,2008)。
作用机制和临床意义
雷洛昔芬的作用机制涉及雌激素受体的选择性调节,这使其能够复制雌激素对骨骼系统有益的作用,而没有对乳腺和子宫内膜的负面影响。这种特异性是其在绝经后骨质疏松症中降低加速的骨转换和增加 BMD 的功效的基础。雷洛昔芬在临床创伤学中的作用延伸到与其他骨质疏松症治疗方法(如阿仑膦酸盐和特立帕肽)联合使用,对骨骼健康显示出累加作用 (Rey 等,2009)。
雷洛昔芬的安全性和有效性概况
雷洛昔芬的安全性和有效性概况突出了其在预防绝经后妇女骨质疏松症和浸润性乳腺癌中的作用。其对骨骼健康的好处不仅归因于其对骨密度的影响,还归因于对骨骼质量的改善。静脉血栓栓塞等不良反应的风险强调了在开具雷洛昔芬时考虑个体患者危险因素的重要性。研究还表明雷洛昔芬在肾衰竭中的潜力,其在降低浸润性乳腺癌风险方面的有效性与他莫昔芬相当,而在某些试验中与他莫昔芬相比,静脉血栓栓塞事件和白内障的发生率较低 (Heringa,2003)。
属性
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442305 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
CAS RN |
174264-46-1 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



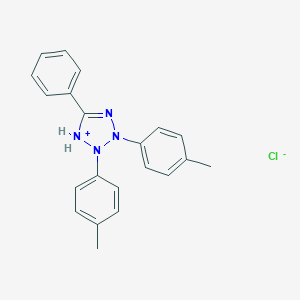
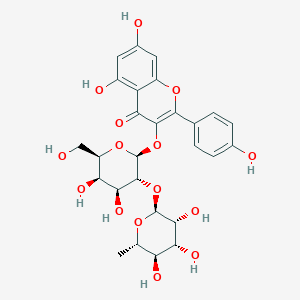

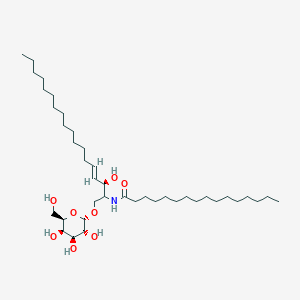
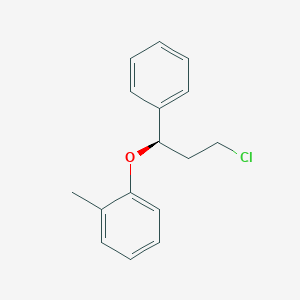
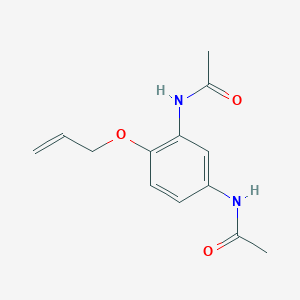
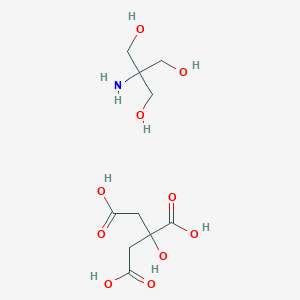
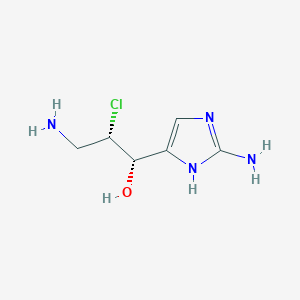
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)
